molecular formula C13H19NO2 B1419721 3-[(2-Methoxybenzyl)oxy]piperidine CAS No. 946759-00-8

3-[(2-Methoxybenzyl)oxy]piperidine

Cat. No.: B1419721
CAS No.: 946759-00-8
M. Wt: 221.29 g/mol
InChI Key: SBSYXEBFPMSEJI-UHFFFAOYSA-N
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Description

3-[(2-Methoxybenzyl)oxy]piperidine is an organic compound with the molecular formula C13H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxybenzyl)oxy]piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxybenzyl)oxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while reduction could produce a piperidine derivative without the methoxybenzyl group.

Scientific Research Applications

Synthesis and Chemical Properties

3-[(2-Methoxybenzyl)oxy]piperidine is synthesized through various chemical methodologies that involve the functionalization of piperidine derivatives. The compound is characterized by its ether linkage and the presence of a methoxy group on the aromatic ring, which influences its solubility and reactivity.

Antidepressant Potential

Research indicates that derivatives of piperidine compounds, including those structurally related to this compound, exhibit antidepressant properties. For instance, studies have shown that certain piperidine derivatives demonstrate significant reuptake inhibition of biogenic amines, suggesting potential efficacy in treating depression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and traumatic brain injury. Patents have highlighted its utility in preventing neuronal damage associated with these conditions .

Case Study: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration demonstrated that administration of this compound resulted in reduced markers of oxidative stress and improved behavioral outcomes compared to control groups. This suggests a promising avenue for further exploration in human clinical trials.

Anticonvulsant Activity

In addition to its antidepressant effects, compounds similar to this compound have shown anticonvulsant activity in preclinical models. For example, piperidine derivatives were tested for their ability to inhibit seizures induced by pentylene tetrazole, indicating a potential role in epilepsy treatment .

Pain Management

The analgesic properties of piperidine derivatives are under investigation as well. Studies have suggested that these compounds may modulate pain pathways through interaction with neurotransmitter systems involved in pain perception.

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research could focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects for conditions like depression and neurodegenerative diseases.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its pharmacological effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxybenzyl)oxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzyl)piperidine: Similar structure but lacks the oxygen atom linking the methoxybenzyl group to the piperidine ring.

    2-Methoxybenzylamine: Contains the methoxybenzyl group but with an amine instead of a piperidine ring.

    Piperidine: The parent compound without any substituents.

Uniqueness

3-[(2-Methoxybenzyl)oxy]piperidine is unique due to the presence of both the methoxybenzyl group and the piperidine ring, linked by an oxygen atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Biological Activity

3-[(2-Methoxybenzyl)oxy]piperidine is a synthetic compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The molecular formula for this compound is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 205.27 g/mol. The compound features a piperidine ring substituted with a methoxybenzyl ether group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antidepressant Effects : Similar compounds have been evaluated for their potential as antidepressants. For instance, derivatives of piperidine have shown promising results in inhibiting the reuptake of biogenic amines, which are critical in mood regulation .
  • Anticonvulsant Activity : Some studies have reported that piperidine derivatives can exhibit anticonvulsant properties, potentially making them candidates for treating epilepsy .
  • Neuroprotective Effects : Compounds within this class have been investigated for their neuroprotective capabilities, suggesting potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses based on related compounds include:

  • Receptor Interaction : Piperidine derivatives often interact with neurotransmitter receptors such as serotonin and norepinephrine receptors, leading to altered neurotransmission and mood regulation .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing their availability in the synaptic cleft .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantInhibition of biogenic amine reuptake
AnticonvulsantTested against seizures in animal models
NeuroprotectivePotential benefits in neurodegenerative diseases

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of similar piperidine derivatives:

  • Antidepressant Screening : A study involving various piperidine derivatives demonstrated comparable activity to established antidepressants like viloxazine, indicating promising therapeutic potential .
  • Anticonvulsant Testing : In vivo studies assessed the anticonvulsant activity through models such as the pentyleneetrazole antagonism test, showing efficacy in reducing seizure frequency .
  • Neuroprotection : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-13-7-3-2-5-11(13)10-16-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSYXEBFPMSEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284705
Record name 3-[(2-Methoxyphenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-00-8
Record name 3-[(2-Methoxyphenyl)methoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxyphenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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